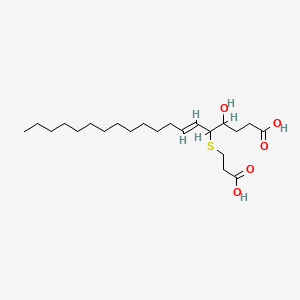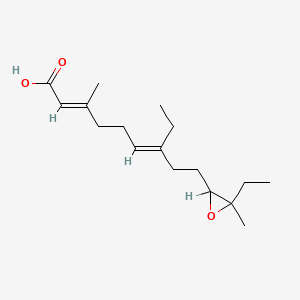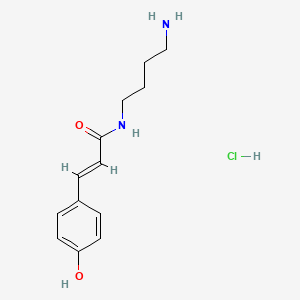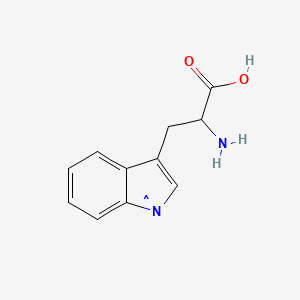
Tryptophan radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tryptophanyl radical is an alpha-amino-acid radical derived from tryptophan. It derives from a tryptophan. It is a conjugate base of a tryptophanyl radical cation.
科学的研究の応用
Enzymatic Transformations
Tryptophan lyase (NosL) is a key enzyme that catalyzes the transformation of l-tryptophan into 3-methyl-2-indolic acid, a vital component in antibiotic biosynthesis. This process demonstrates the versatility of the 5'-deoxyadenosyl radical in chemical transformations, highlighting the radical's role in enzymatic processes (Bhandari, Fedoseyenko, & Begley, 2016).
Role in Electron Transfer and Catalytic Processes
The tryptophan radical is significant in biological electron transfer and catalytic reactions. Resonance Raman and other spectroscopic studies on azurin mutants provide insights into the structural differences between neutral tryptophan and its oxidized radical counterpart, underscoring the radical's role in electron transfer within proteins (Shafaat, Leigh, Tauber, & Kim, 2009).
Photochemical Functionalization in Peptides
A novel photochemical method leverages the unique photoactivity of tryptophan radicals for chemoselective radical functionalization of tryptophan-containing peptides. This process showcases the radical's utility in bioorthogonal chemistry and peptide modification (Laroche, Tang, Archer, Di Sanza, & Melchiorre, 2021).
Understanding Radical Behavior in Different Environments
Investigating tryptophan radicals in different environments, such as the hydrophobic core of azurin, helps in understanding the effects of protein environment on radical properties. This knowledge is crucial for comprehending electron transfer mechanisms in biological systems (Shafaat, Leigh, Tauber, & Kim, 2010).
Comparative Studies in Ribonucleotide Reductase
Studies comparing tryptophan and tyrosine radicals in ribonucleotide reductase illuminate the electronic structures of protein-associated neutral tryptophan free radicals, essential for understanding their role in radical transfer pathways and redox reactions in enzymes (Bleifuss et al., 2001).
特性
製品名 |
Tryptophan radical |
|---|---|
分子式 |
C11H11N2O2 |
分子量 |
203.22 g/mol |
InChI |
InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15) |
InChIキー |
UMQXPTSGLUXAQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
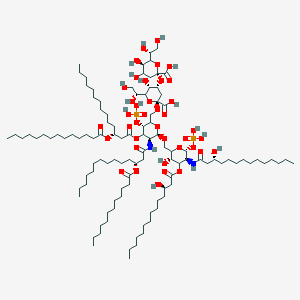

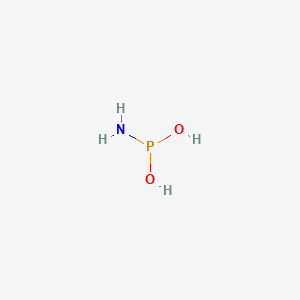

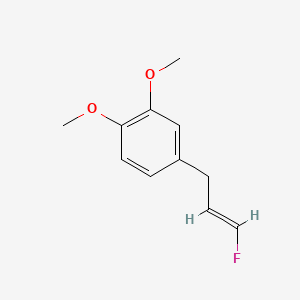
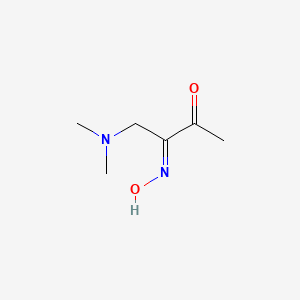
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)

